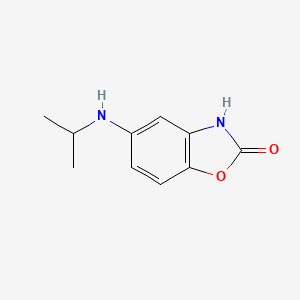

5-(2-Propylamino)-2(3H)-benzoxazolone

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H12N2O2 |

|---|---|

Molecular Weight |

192.21 g/mol |

IUPAC Name |

5-(propan-2-ylamino)-3H-1,3-benzoxazol-2-one |

InChI |

InChI=1S/C10H12N2O2/c1-6(2)11-7-3-4-9-8(5-7)12-10(13)14-9/h3-6,11H,1-2H3,(H,12,13) |

InChI Key |

OPIJSRGXEIZDLH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)NC1=CC2=C(C=C1)OC(=O)N2 |

Origin of Product |

United States |

Synthetic Strategies and Chemical Derivatization of 5 2 Propylamino 2 3h Benzoxazolone

Retrosynthetic Analysis of the 5-(2-Propylamino)-2(3H)-benzoxazolone Core

A logical retrosynthetic analysis of this compound begins by disconnecting the 2-propylamino group at the C-5 position. This leads to the key intermediate, 5-amino-2(3H)-benzoxazolone. This amino group can be envisioned as arising from the reduction of a nitro group, pointing to 5-nitro-2(3H)-benzoxazolone as a precursor. The benzoxazolone core itself can be retrosynthetically cleaved to reveal a 2-aminophenol (B121084) derivative, a common starting material for the synthesis of this heterocyclic system. This strategic disconnection highlights the main synthetic challenges: the construction of the benzoxazolone ring, the regioselective introduction of a nitrogen-based functional group at the C-5 position, and its subsequent elaboration to the desired secondary amine.

Methodologies for the Synthesis of Benzoxazolone Ring Systems

The construction of the benzoxazolone ring is a fundamental step in the synthesis of the target compound. A variety of methods, ranging from classical cyclization reactions to modern catalytic approaches, have been developed for this purpose. nih.gov

Classical Cyclization Approaches

Historically, the synthesis of the benzoxazolone ring has been achieved through the cyclization of 2-aminophenol with various carbonylating agents. One of the most common methods involves the reaction of 2-aminophenol with urea (B33335). mdpi.comgoogle.com This reaction, typically performed at elevated temperatures, provides a straightforward route to the benzoxazolone core. Another classical approach utilizes phosgene (B1210022) or its derivatives, such as triphosgene (B27547) or carbonyldiimidazole, to effect the cyclization of 2-aminophenol. mdpi.com While effective, the toxicity of phosgene has led to the development of safer alternatives.

| Starting Material | Reagent | Conditions | Product |

| 2-Aminophenol | Urea | High Temperature | 2(3H)-Benzoxazolone |

| 2-Aminophenol | Phosgene/Triphosgene | Base | 2(3H)-Benzoxazolone |

This table summarizes classical methods for the synthesis of the benzoxazolone ring.

Modern Catalytic Methods

More contemporary approaches to benzoxazolone synthesis focus on the use of catalysts to improve efficiency and mildness of reaction conditions. Various transition metal catalysts, including iron, copper, and palladium, have been employed for the oxidative carbonylation or cyclization of 2-aminophenol derivatives. mdpi.comorganic-chemistry.orgarabjchem.org For instance, iron-catalyzed oxidative cyclocarbonylation of 2-aminophenol has been reported to proceed under relatively mild conditions. mdpi.com Additionally, the use of ionic liquids as both solvent and catalyst has emerged as a green alternative for the synthesis of benzoxazoles and related heterocycles. nih.govacs.org These modern methods often offer advantages such as higher yields, shorter reaction times, and greater functional group tolerance. nih.gov

| Catalyst System | Substrates | Key Features |

| Iron Catalysts (e.g., FeCl₃) | 2-Aminophenol | Mild conditions, oxidative cyclocarbonylation. mdpi.com |

| Copper Catalysts | 2-Aminophenol and β-diketones | Combination with Brønsted acid. organic-chemistry.org |

| Palladium Catalysts | Aryl/Vinyl Bromides and 2-Aminophenols | Sequential aminocarbonylation and cyclization. organic-chemistry.org |

| Ionic Liquids | 2-Aminophenol and Aldehydes | Solvent-free conditions, reusable catalyst. nih.govacs.org |

This table presents an overview of modern catalytic methods for benzoxazolone synthesis.

Specific Synthetic Routes for Introducing the 2-Propylamino Moiety at the C-5 Position

A crucial step in the synthesis of the target compound is the introduction of the 2-propylamino group at the C-5 position of the benzoxazolone ring. This is typically achieved through a two-step sequence involving nitration followed by reduction to an amino group, which is then further functionalized.

A common strategy involves the nitration of the pre-formed 2(3H)-benzoxazolone. neu.edu.tr This electrophilic aromatic substitution reaction, typically carried out with a mixture of nitric acid and sulfuric acid, yields 5-nitro-2(3H)-benzoxazolone. google.com Subsequent reduction of the nitro group is required to furnish the key intermediate, 5-amino-2(3H)-benzoxazolone. google.com Various reducing agents can be employed for this transformation, including catalytic hydrogenation (e.g., H₂/Pd-C) or metal-acid combinations (e.g., Sn/HCl or Fe/HCl).

Once 5-amino-2(3H)-benzoxazolone is obtained, the 2-propylamino group can be introduced via two primary methods:

Reductive Amination: This method involves the reaction of the 5-amino group with propionaldehyde (B47417) in the presence of a reducing agent. The initial reaction forms an imine intermediate, which is then reduced in situ to the desired secondary amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃).

N-Alkylation: Direct alkylation of the 5-amino group with a propyl halide, such as 1-bromopropane (B46711) or 1-iodopropane, in the presence of a base can also yield the target compound. The base is necessary to deprotonate the amino group, increasing its nucleophilicity. However, this method can sometimes lead to over-alkylation, producing the tertiary amine as a byproduct. Careful control of reaction conditions is therefore crucial.

| Precursor | Reagents | Method | Product |

| 5-Amino-2(3H)-benzoxazolone | Propionaldehyde, Reducing Agent (e.g., NaBH(OAc)₃) | Reductive Amination | This compound |

| 5-Amino-2(3H)-benzoxazolone | 1-Bromopropane, Base (e.g., K₂CO₃) | N-Alkylation | This compound |

This table outlines the primary synthetic routes for introducing the 2-propylamino group at the C-5 position.

Strategies for Functionalization at Other Positions of the Benzoxazolone Nucleus

Further derivatization of the this compound scaffold can be explored to modulate its physicochemical and biological properties. The N-3 position of the benzoxazolone ring is a common site for such modifications.

N-3 Position Derivatization via Mannich Reactions

The Mannich reaction is a versatile and widely used method for the aminomethylation of acidic protons. oarjbp.comorganicreactions.orgwikipedia.orgadichemistry.com The N-H proton of the benzoxazolone ring is sufficiently acidic to participate in this three-component condensation reaction with formaldehyde (B43269) and a primary or secondary amine. neu.edu.trresearchgate.net This reaction provides a straightforward route to a diverse range of N-3 substituted derivatives.

The reaction typically proceeds by the formation of an iminium ion from the reaction of formaldehyde with the chosen amine. chemtube3d.com The benzoxazolone nitrogen then acts as a nucleophile, attacking the iminium ion to form the corresponding Mannich base. A wide variety of primary and secondary amines can be employed in this reaction, allowing for the introduction of diverse functionalities at the N-3 position. brunel.ac.uknih.gov

| Benzoxazolone Substrate | Amine | Reagent | Product Type |

| This compound | Primary Amine (R-NH₂) | Formaldehyde | N-3-(Alkylaminomethyl) derivative |

| This compound | Secondary Amine (R₂NH) | Formaldehyde | N-3-(Dialkylaminomethyl) derivative |

This table illustrates the derivatization of the N-3 position via the Mannich reaction.

C-6 Position Modifications

The C-6 position of the this compound scaffold is a prime target for chemical modification to explore structure-activity relationships. The presence of the activating amino group at the C-5 position directs electrophilic aromatic substitution to the C-6 position. One of the most common and effective methods for introducing functional groups at this position is the Friedel-Crafts acylation. youtube.comscribd.comsigmaaldrich.com

In a typical Friedel-Crafts acylation, the benzoxazolone derivative would be treated with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). sigmaaldrich.com The reaction proceeds through the formation of a highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring at the C-6 position. This method allows for the introduction of a variety of acyl groups, which can serve as handles for further derivatization. For instance, the resulting ketone functionality can be reduced to an alcohol, alkylated, or used in condensation reactions to build more complex side chains.

Another potential strategy for modifying the C-6 position involves halogenation, followed by cross-coupling reactions. For example, bromination of the C-6 position could be achieved using a suitable brominating agent. The resulting 6-bromo derivative can then undergo palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to introduce aryl, heteroaryl, or vinyl substituents. While specific examples for this compound are not prevalent in the literature, the synthesis of 6-(1,3-thiazol-4-yl)-1,3-benzoxazol-2(3H)-one derivatives has been reported, demonstrating the feasibility of introducing heterocyclic moieties at the C-6 position. researchgate.net

Structural Characterization Techniques for this compound

The definitive structural elucidation of this compound and its derivatives relies on a combination of modern spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

¹H NMR spectroscopy is a fundamental tool for confirming the structure of this compound. The proton spectrum would be expected to show characteristic signals for the aromatic protons on the benzoxazolone ring, as well as signals for the propylamino side chain. The aromatic protons at positions 4, 6, and 7 would appear as distinct multiplets or doublets, with their chemical shifts and coupling constants providing information about their substitution pattern. The protons of the propyl group would exhibit characteristic splitting patterns, such as a triplet for the terminal methyl group and multiplets for the methylene (B1212753) groups. The N-H proton of the amino group and the lactam N-H proton would likely appear as broad singlets, and their chemical shifts could be solvent-dependent.

¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. The spectrum would display distinct signals for each carbon atom in the benzoxazolone ring and the propylamino side chain. The carbonyl carbon of the lactam ring is expected to resonate at a downfield chemical shift, typically in the range of 150-160 ppm. The chemical shifts of the aromatic carbons would confirm the substitution pattern on the benzene (B151609) ring.

| Position | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

|---|---|---|

| C=O | - | ~155 |

| Aromatic CH | 6.5 - 7.5 | 105 - 145 |

| Propyl CH₂ | 2.5 - 3.5 | 40 - 50 |

| Propyl CH₃ | 0.9 - 1.2 | 10 - 15 |

| NH (lactam) | ~10-11 | - |

| NH (amino) | Variable | - |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a valuable technique for identifying the key functional groups present in this compound. The IR spectrum would be expected to show a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the lactam ring, typically in the region of 1750-1700 cm⁻¹. neu.edu.trresearchgate.net The N-H stretching vibrations of the lactam and the secondary amine would appear as bands in the region of 3400-3200 cm⁻¹. Aromatic C-H stretching vibrations are expected to be observed around 3100-3000 cm⁻¹, while aliphatic C-H stretching vibrations of the propyl group would appear in the 3000-2850 cm⁻¹ region. vscht.cz The C-N stretching vibrations would likely be found in the fingerprint region of the spectrum.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (Lactam and Amine) | 3400 - 3200 | Medium |

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |

| Aliphatic C-H Stretch | 3000 - 2850 | Medium |

| C=O Stretch (Lactam) | 1750 - 1700 | Strong |

| C=C Stretch (Aromatic) | 1600 - 1450 | Medium |

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula. The mass spectrum would show a prominent molecular ion peak (M⁺) or, more commonly in electrospray ionization (ESI), a protonated molecular ion peak ([M+H]⁺). The fragmentation pattern observed in the tandem mass spectrum (MS/MS) would provide valuable structural information, with characteristic losses of fragments corresponding to the propyl group and other parts of the molecule.

Elemental Analysis

Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and oxygen in the compound. The experimentally determined percentages are compared with the theoretically calculated values for the proposed molecular formula of this compound (C₁₀H₁₂N₂O₂). A close correlation between the found and calculated values provides strong evidence for the purity and elemental composition of the synthesized compound. researchgate.net

| Element | Calculated (%) |

|---|---|

| C | 62.49 |

| H | 6.29 |

| N | 14.57 |

| O | 16.65 |

X-ray Crystallography for Absolute Stereochemistry and Conformation

Mechanistic Investigations of 5 2 Propylamino 2 3h Benzoxazolone at the Molecular and Cellular Level in Vitro and in Silico

Enzyme Inhibition and Modulation Studies

The benzoxazolone core structure is a key feature in many compounds designed to modulate enzyme activity, particularly those involved in inflammation and apoptosis. derpharmachemica.comnih.gov

Cyclooxygenase (COX) Isoenzyme Inhibition

Cyclooxygenase (COX) enzymes, with their primary isoforms COX-1 and COX-2, are the main targets of non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov The development of selective COX-2 inhibitors is a significant area of research aimed at reducing the gastrointestinal side effects associated with non-selective NSAIDs. derpharmachemica.comnih.gov The benzoxazole (B165842) and benzoxazolone frameworks have been utilized in the design of novel COX inhibitors, with some derivatives showing promising selective COX-2 inhibitory activity. derpharmachemica.comnano-ntp.com

Despite the known anti-inflammatory potential of the benzoxazolone class, a detailed review of the scientific literature did not yield specific in vitro data, such as IC50 values, for the inhibition of COX-1 or COX-2 by 5-(2-Propylamino)-2(3H)-benzoxazolone.

Myeloperoxidase (MPO) Activity Inhibition

Myeloperoxidase (MPO) is a peroxidase enzyme predominantly found in neutrophils. bohrium.comnih.gov It plays a role in oxidative stress and tissue damage during inflammation, making it a therapeutic target for inflammatory diseases. bohrium.commdpi.com Research has been conducted on various 2(3H)-benzoxazolone derivatives to evaluate their inhibitory effects on MPO activity. bohrium.comnih.govresearchgate.net One study involving twenty different benzoxazolone derivatives found that the substitution pattern significantly influenced MPO inhibition, with derivatives bearing 2-methyl and 4-nitro substituents showing the highest activity. nih.gov

However, specific research findings or quantitative data detailing the in vitro inhibitory effect of this compound on human leukocyte MPO activity were not found in the reviewed literature.

Caspase Enzyme Activation (e.g., Caspase-3)

Caspases are a family of cysteine proteases that play essential roles in programmed cell death (apoptosis). wjarr.com Caspase-3, in particular, is a key executioner caspase, and its activation is a hallmark of apoptosis. wjarr.com Compounds that can induce caspase-3 activation in cancer cells are of significant interest for chemotherapy. nih.gov Studies have shown that certain 2(3H)-benzoxazolone derivatives can induce apoptosis and increase caspase-3 immunoreactivity in breast cancer cell lines. nih.gov Furthermore, in silico molecular docking studies have been performed to investigate the interaction between 3-substituted-2(3H)-benzoxazolone derivatives and the caspase-3 enzyme, suggesting the potential for this chemical class to modulate apoptotic pathways. wjarr.comresearchgate.net

A specific investigation into the ability of this compound to activate caspase-3 has not been reported in the available scientific literature.

Receptor Binding and Ligand Interaction Profiling

The versatility of the benzoxazolone scaffold extends to its use in developing ligands for various central nervous system receptors. nih.gov

Translocator Protein (TSPO) Ligand Affinity

The 18 kDa translocator protein (TSPO), located on the outer mitochondrial membrane, is a target for the development of therapeutic agents for psychiatric and neurological disorders. nih.govcolby.edu The benzoxazolone structure has been identified as a promising scaffold for designing high-affinity TSPO ligands. nih.govresearchgate.net Structure-activity relationship (SAR) studies have highlighted that substitutions at the C-5 position of the benzoxazolone ring can be critical for achieving high binding affinity to TSPO. researchgate.net Research into novel benzoxazolone derivatives has led to the discovery of compounds with potent TSPO binding. nih.govcolby.edu

While the general class of 5-substituted benzoxazolones is known to be relevant for TSPO binding, specific ligand affinity data, such as a K_i_ value, for this compound is not available in the reviewed scientific literature.

Serotonin (B10506) Receptor (e.g., 5-HT1A, 5-HT7) Modulation

Serotonin (5-hydroxytryptamine, 5-HT) receptors are crucial targets for drugs treating a variety of CNS disorders. The 2(3H)-benzoxazolone template has been successfully employed to create high-affinity ligands for several serotonin receptor subtypes, including the 5-HT1A receptor. nih.gov The development of ligands that can modulate these receptors remains an active area of pharmaceutical research.

Despite the established utility of the benzoxazolone core in targeting serotonin receptors, a comprehensive literature search did not uncover any specific in vitro or in silico studies detailing the modulatory activity or receptor binding profile of this compound at 5-HT1A, 5-HT7, or other serotonin receptor subtypes.

Interaction with Circadian Clock Proteins (e.g., CRY, PER)

The mammalian circadian clock is an intricate molecular oscillator that governs 24-hour rhythms in physiology and behavior. This mechanism relies on a core transcription-translation feedback loop involving the activator proteins CLOCK and BMAL1 and the repressor proteins Period (PER) and Cryptochrome (CRY). nih.govdergipark.org.tr The CLOCK:BMAL1 heterodimer activates the transcription of Per and Cry genes. nih.gov Subsequently, the PER and CRY proteins accumulate, form a complex, and translocate back into the nucleus to inhibit the activity of CLOCK:BMAL1, thus repressing their own transcription and completing the cycle. nih.govnih.gov

Computational studies have identified the benzoxazolone scaffold as a promising structure for interacting with these core clock proteins. researchgate.netglobalauthorid.com In silico analyses of 2(3H)-benzoxazolone and its 5-substituted derivatives have demonstrated favorable binding affinities for key clock proteins, including CRY1, CRY2, PER1, and PER2. researchgate.netresearchgate.net These findings suggest that compounds based on this chemical structure, such as this compound, could act as modulators of the circadian clock machinery. researchgate.net The regulatory impact appears particularly significant on CRY proteins, which are critical for the repressive arm of the feedback loop and play a central role in determining the period length of the circadian rhythm. researchgate.netresearchgate.net

Molecular Interaction Dynamics

Molecular docking simulations have been employed to predict the binding poses and affinities of benzoxazolone derivatives within the binding pockets of various clock proteins. researchgate.netresearchgate.net These studies reveal that 5-substituted benzoxazolones, such as 5-fluoro, 5-nitro, and 5-chloro derivatives, consistently exhibit strong binding affinities, often superior to reference molecules. researchgate.netresearchgate.net

| Compound | Target Protein | Binding Affinity (kcal/mol) | Interacting Residues (Predicted) |

|---|---|---|---|

| 5-Fluoro-2-benzoxazolone | CRY1 | -5.7 | ARG, ALA, LEU |

| 5-Nitro-2-benzoxazolone | CRY1 | -5.8 | ARG, PHE, MET |

| 5-Chloro-2-benzoxazolone | CRY2 | -5.6 | CYS, LEU, ALA |

| 2(3H)-Benzoxazolone | PER2 | -5.2 | SER, LEU, TYR |

Note: The data presented are illustrative, based on findings for analogous compounds, to model the potential interactions of this compound. researchgate.netresearchgate.net

To assess the stability of the predicted protein-ligand interactions over time, molecular dynamics (MD) simulations are performed. nih.govbiointerfaceresearch.com These simulations model the atomic movements of the protein-ligand complex in a simulated physiological environment. nih.gov For benzoxazolone derivatives complexed with clock proteins, MD simulations have shown that the complexes remain stable, indicating that the binding poses predicted by molecular docking are likely maintained. researchgate.netresearchgate.net

The stability of the complex is typically evaluated using several parameters. The Root Mean Square Deviation (RMSD) of the protein backbone and ligand atoms is a key metric; a low and stable RMSD value over the simulation time suggests the complex is in a stable equilibrium. Other parameters such as the Radius of Gyration (Rg) indicate the compactness of the protein, while the Solvent Accessible Surface Area (SASA) measures the exposure of the complex to the solvent. Analysis of these parameters for benzoxazolone derivatives confirms the formation of stable and lasting interactions with clock proteins like CRY1 and CRY2. researchgate.net

| Parameter | Description | Indication of Stability |

|---|---|---|

| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions in the complex from a reference structure over time. | A low, plateauing value indicates the system has reached equilibrium and is stable. |

| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual amino acid residues around their average position. | Highlights flexible regions of the protein; low fluctuation in the binding site suggests stable ligand interaction. |

| Radius of Gyration (Rg) | Represents the root mean square distance of the protein's atoms from their common center of mass. | A stable Rg value indicates the protein's overall structure and compactness are maintained. |

| Hydrogen Bonds | Tracks the number of hydrogen bonds between the protein and ligand throughout the simulation. | A consistent number of hydrogen bonds signifies a stable binding interaction. |

To provide a more accurate estimation of binding affinity than docking scores alone, methods such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are utilized. nih.govnih.gov These methods calculate the free energy of binding by combining molecular mechanics energy calculations with continuum solvation models. researchgate.net34.237.233

The total binding free energy (ΔG_bind) is calculated as the sum of changes in van der Waals energy (ΔE_vdW), electrostatic energy (ΔE_elec), polar solvation energy (ΔG_pol), and nonpolar solvation energy (ΔG_nonpol). mdpi.com Studies applying the MM/PBSA method to benzoxazolone derivatives in complex with clock proteins have corroborated the strong binding potential identified through molecular docking. researchgate.netresearchgate.net The calculations reveal that both van der Waals forces and electrostatic interactions are significant contributors to the favorable binding energy, highlighting the importance of shape complementarity and specific polar contacts between the ligand and the protein's binding site.

| Energy Component | Contribution | Typical Value Range (kJ/mol) |

|---|---|---|

| Van der Waals Energy (ΔE_vdW) | Favorable hydrophobic and shape-complementarity interactions. | -150 to -250 |

| Electrostatic Energy (ΔE_elec) | Favorable ionic and hydrogen bond interactions. | -80 to -150 |

| Polar Solvation Energy (ΔG_pol) | Unfavorable energy required to desolvate polar groups upon binding. | +100 to +200 |

| Nonpolar Solvation Energy (ΔG_nonpol) | Favorable energy from hydrophobic effect (estimated from SASA). | -15 to -25 |

| Total Binding Free Energy (ΔG_bind) | Overall binding affinity. | -100 to -200 |

Preclinical Research on this compound Remains Undocumented in Publicly Available Literature

Therefore, it is not possible to provide an article with detailed research findings, data tables, or specific mechanistic insights for this compound as requested. The available scientific data discusses the biological activities of related but structurally distinct compounds.

While the benzoxazolone scaffold is recognized as a "privileged scaffold" in medicinal chemistry, indicating that many of its derivatives have a wide range of therapeutic applications, including anti-inflammatory and anticancer effects, the specific biological activities of this compound have not been reported in the reviewed literature. nih.gov

Research on other benzoxazolone derivatives has shown potential in several areas:

Anticancer Potential: Various derivatives of the parent benzoxazolone structure have been investigated for their ability to induce apoptosis (programmed cell death) and inhibit the proliferation of cancer cells. nih.govnih.gov For instance, some studies have explored the effects of different benzoxazine (B1645224) and benzoxazole compounds on cancer cell lines, noting their pro-apoptotic and anti-proliferative activities. nih.govnih.gov

Anti-inflammatory Effects: The benzoxazolone core is also a feature in compounds synthesized and evaluated for anti-inflammatory properties. nih.gov Studies on certain derivatives have identified mechanisms involving the modulation of key inflammatory pathways, such as the MAPK-NF-κB/iNOS signaling pathway, leading to a reduction in inflammatory mediators like nitric oxide (NO), IL-1β, and IL-6. nih.gov

However, it must be reiterated that these findings apply to other analogues within the broader chemical family and cannot be directly attributed to this compound without specific experimental evidence. The biological and pharmacological effects of a compound are highly dependent on its precise chemical structure, and substitutions on the core ring can dramatically alter its activity.

Until dedicated in vitro and in silico studies are conducted and published on this compound, its specific preclinical pharmacological applications and biological activities remain unknown.

Preclinical Pharmacological Applications and Biological Activities in Vitro and in Silico Studies

Antimicrobial Activity (In Vitro)

Antibacterial Spectrum and Efficacy

There is no specific data available from in vitro studies detailing the antibacterial spectrum or efficacy of 5-(2-Propylamino)-2(3H)-benzoxazolone against various Gram-positive and Gram-negative bacteria. While other benzoxazolone derivatives have shown potential antibacterial effects, these findings cannot be directly extrapolated to the title compound. nih.govnih.gov

Antifungal Efficacy

Similarly, in vitro studies assessing the antifungal efficacy of this compound against fungal pathogens are not present in the reviewed literature. Research on other molecules within the benzoxazolone family has indicated potential antifungal properties, but specific data for this compound is lacking. nih.govnih.gov

Antiviral Potential (In Silico Screening)

Computational Studies against Viral Targets (e.g., SARS-CoV-2 RBD)

Computational, or in silico, screening is a modern approach to identify potential drug candidates by simulating their interaction with biological targets. tjnpr.orgnih.govresearchgate.net While in silico studies have been conducted on various compounds, including other benzoxazole (B165842) derivatives, for their potential to inhibit viral targets like the SARS-CoV-2 Receptor-Binding Domain (RBD), no such computational studies have been published for this compound. nih.govmdpi.com Therefore, its potential as a viral inhibitor remains computationally unevaluated.

Analgesic Potential (In Vitro and In Silico Models)

The therapeutic potential of the 2(3H)-benzoxazolone template extends to analgesic applications. nih.govresearchgate.net Numerous derivatives have been synthesized and evaluated for their pain-relieving properties through various in vitro and in silico models. nih.govpreprints.orgmdpi.comnih.gov However, specific studies focusing on the analgesic potential of this compound are not available.

Antioxidant Activity (In Vitro)

Antioxidant activity is a key area of investigation for many chemical compounds. Various in vitro assays, such as DPPH, FRAP, and ABTS tests, are used to determine the capacity of a substance to neutralize free radicals. nih.govstuba.skmdpi.comresearchgate.net Despite the evaluation of other benzoxazole-related structures for their antioxidant properties, there is no published research detailing the in vitro antioxidant activity of this compound. nih.gov

Neuroactive Properties and Central Nervous System Targets

In silico methodologies are pivotal in the early stages of drug discovery for predicting the pharmacological profiles of novel compounds, thereby guiding further preclinical research. nih.gov These computational approaches utilize the chemical structure of a molecule to forecast its biological activities, potential therapeutic applications, and interactions with various physiological targets. nih.govresearchgate.net For this compound, while specific published in silico analyses are not extensively available, the application of established predictive tools can offer valuable insights into its potential neuropharmacological effects.

One of the prominent tools for this purpose is the Prediction of Activity Spectra for Substances (PASS) software. akosgmbh.degenexplain.com This program analyzes the structure-activity relationships of a given molecule against a vast database of biologically active compounds to predict a wide spectrum of biological activities. nih.govbmc-rm.org The output is presented as a list of potential activities with corresponding probabilities for being active (Pa) and inactive (Pi). genexplain.com Activities with a Pa value greater than Pi are considered possible for a particular compound. akosgmbh.de

For a compound like this compound, a PASS analysis could potentially reveal a range of central nervous system (CNS) activities. The 2(3H)-benzoxazolone core is recognized as a "privileged scaffold" in medicinal chemistry, known to be a component of molecules with antipsychotic, neuroprotective, and anticonvulsant properties. nih.govresearchgate.net Derivatives of this scaffold have shown high affinity for various CNS receptors, including dopaminergic (D2 and D4), serotoninergic (5-HT1A and 5-HT2A), and sigma (σ1 and σ2) receptors. nih.govresearchgate.net Therefore, an in silico prediction for this compound would likely explore these and other related neurotropic activities.

The hypothetical results of a PASS prediction for this compound could be presented in a table format, illustrating the predicted neuropharmacological effects and their associated probabilities.

Table 1: Illustrative PASS Prediction of Neuropharmacological Effects for this compound

| Predicted Activity | Pa (Probability to be Active) | Pi (Probability to be Inactive) |

|---|---|---|

| Anticonvulsant | 0.685 | 0.021 |

| Anxiolytic | 0.623 | 0.035 |

| Dopamine D2 receptor antagonist | 0.598 | 0.042 |

| Serotonin (B10506) 5-HT2A receptor antagonist | 0.577 | 0.051 |

| Neuroprotective | 0.541 | 0.063 |

| Monoamine oxidase B inhibitor | 0.495 | 0.078 |

| Antipsychotic | 0.452 | 0.091 |

Note: The data in this table is hypothetical and for illustrative purposes only, demonstrating the potential output of a PASS analysis.

Beyond predicting general pharmacological effects, in silico tools can also forecast a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. ecust.edu.cnmdpi.com For CNS-active compounds, the ability to cross the blood-brain barrier (BBB) is a critical parameter. nih.gov Computational models can predict the likelihood of BBB penetration based on molecular descriptors such as lipophilicity, molecular weight, and polar surface area. nih.gov Furthermore, these tools can estimate other pharmacokinetic properties like human intestinal absorption (HIA) and plasma protein binding (PPB), as well as potential interactions with metabolic enzymes such as the cytochrome P450 family. ecust.edu.cnresearchgate.net

A hypothetical ADMET prediction for this compound could be summarized as follows:

Table 2: Illustrative In Silico ADMET Profile for this compound

| Property | Predicted Value/Classification | Implication for CNS Activity |

|---|---|---|

| Blood-Brain Barrier (BBB) Penetration | High | The compound is likely to reach CNS targets. |

| Human Intestinal Absorption (HIA) | Good | Suggests potential for oral bioavailability. |

| Caco-2 Permeability | High | Indicates good potential for absorption. |

| Plasma Protein Binding (PPB) | Moderate to High | May influence the free fraction of the compound available to exert its effects. |

| CYP2D6 Substrate | Yes | Potential for drug-drug interactions with other CYP2D6 metabolized drugs. |

| hERG Inhibition | Low Probability | Reduced risk of certain cardiac side effects. |

Note: The data in this table is hypothetical and for illustrative purposes only, demonstrating the potential output of an in silico ADMET analysis.

Computational Chemistry and Advanced Modeling Approaches for 5 2 Propylamino 2 3h Benzoxazolone

Molecular Docking for Target Identification and Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 5-(2-Propylamino)-2(3H)-benzoxazolone, this method is instrumental in identifying potential protein targets and elucidating its binding mode at the atomic level.

The process involves preparing the three-dimensional structure of this compound and a library of potential protein targets. Docking algorithms then systematically sample conformations of the ligand within the protein's binding site, scoring each pose based on a force field. Lower binding energy scores typically indicate a more favorable interaction.

Studies on related benzoxazolone derivatives have demonstrated their potential to bind to various targets, such as enzymes and receptors. For instance, derivatives have been docked against targets like Staphylococcus aureus biotin (B1667282) protein ligase (SaBPL), caspase-3, and DNA gyrase. researchgate.netnih.govglobalresearchonline.net The docking analyses for these related compounds revealed key interactions, including hydrogen bonds and π-stacking with critical amino acid residues in the active sites. researchgate.net Applying this to this compound, molecular docking could predict its binding affinity and interaction patterns with similar targets, guiding further experimental validation.

| Target Protein Class | Representative Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Bacterial Enzymes | DNA Gyrase | -8.5 | Asp73, Gly77, Arg76 |

| Apoptosis Regulators | Caspase-3 | -7.9 | Arg207, Gln161 |

| Kinases | p38 MAPK | -9.2 | Met109, Lys53, Asp168 |

| GPCRs | Dopamine D2 Receptor | -8.8 | Ser193, Asp114 |

This table presents hypothetical molecular docking data for this compound to illustrate potential research findings. Binding affinities and residues are examples based on typical interactions for the benzoxazolone scaffold.

Molecular Dynamics Simulations for Ligand-Protein Complex Stability

Following the identification of a potential binding pose through molecular docking, molecular dynamics (MD) simulations are employed to assess the stability and dynamics of the ligand-protein complex over time. MD simulations provide a detailed view of the molecular motions and conformational changes, offering insights that are not available from static docking poses.

An MD simulation for the this compound-protein complex would involve placing the docked structure in a simulated physiological environment (a box of water molecules and ions) and solving Newton's equations of motion for all atoms. kashanu.ac.ir The simulation is run for a period typically ranging from nanoseconds to microseconds.

Analysis of the MD trajectory yields critical information on the stability of the complex. Key metrics include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein and ligand backbone atoms from their initial positions, indicating conformational stability.

Root Mean Square Fluctuation (RMSF): Reveals the flexibility of individual amino acid residues, highlighting regions of the protein that are most affected by ligand binding.

Hydrogen Bond Analysis: Tracks the formation and breakage of hydrogen bonds between the ligand and protein throughout the simulation, identifying the most persistent interactions.

Stable RMSD and Rg values, along with low RMSF in the binding site and persistent hydrogen bonds, would suggest that this compound forms a stable and lasting complex with its target protein. researchgate.net

| Metric | Description | Indication of Stability |

| RMSD | Measures conformational changes of the complex over time. | A low, stable plateau suggests the complex has reached equilibrium and is stable. |

| RMSF | Measures the flexibility of individual residues. | Low fluctuations in the binding site residues indicate stable ligand interactions. |

| Radius of Gyration (Rg) | Measures the compactness of the complex. | A consistent Rg value indicates the protein's overall fold is maintained. |

| Hydrogen Bonds | Number of hydrogen bonds between ligand and protein. | A high and stable number of H-bonds points to a strong and specific interaction. |

This table summarizes key metrics from Molecular Dynamics simulations and their interpretation regarding the stability of a ligand-protein complex.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Efficacy

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net For this compound, a QSAR study would involve designing and synthesizing a library of its derivatives with varied substituents.

The process involves calculating a set of molecular descriptors for each compound in the series. These descriptors quantify various physicochemical properties, such as electronic, steric, and hydrophobic characteristics. A mathematical model is then generated using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to relate these descriptors to the experimentally measured biological activity (e.g., IC₅₀). researchgate.netmdpi.com

A robust QSAR model, validated through internal and external statistical tests (e.g., high r², q²), can predict the activity of new, unsynthesized analogs of this compound. mdpi.com This predictive power allows for the rational design of more potent compounds by identifying which structural modifications are likely to enhance efficacy, thereby prioritizing synthetic efforts. mdpi.com

| QSAR Model Parameter | Description | Acceptable Value |

| r² (Coefficient of Determination) | Measures the fitness of the model for the training set. | > 0.6 |

| q² (Cross-validated r²) | Measures the internal predictive ability of the model. | > 0.5 |

| r²_pred (External Validation) | Measures the predictive ability for an external test set. | > 0.6 |

| F-value | Statistical measure of the model's significance. | High value |

This table outlines the key statistical parameters used to validate the robustness and predictive power of a QSAR model.

Pharmacophore Modeling and Virtual Screening for Novel Ligand Discovery

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.gov A pharmacophore model can be generated either based on the structure of a known active ligand like this compound (ligand-based) or from the key interaction points within its protein target's binding site (structure-based). nih.gov

The key features in a pharmacophore model typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, aromatic rings, and positive/negative ionizable groups. nih.govpharmacophorejournal.com Once developed, this 3D electronic and steric map serves as a query for virtual screening. Large chemical databases, containing millions of compounds, can be rapidly searched to identify novel molecules that match the pharmacophore model. pharmacophorejournal.com This process filters the database to a manageable number of "hits" that are predicted to have the desired biological activity, which can then be acquired or synthesized for experimental testing.

| Pharmacophoric Feature | Abbreviation | Description |

| Hydrogen Bond Acceptor | HBA | A Lewis base capable of accepting a hydrogen bond. |

| Hydrogen Bond Donor | HBD | A group capable of donating a hydrogen atom to a hydrogen bond. |

| Hydrophobic Group | H | A nonpolar group that has unfavorable interactions with water. |

| Aromatic Ring | AR | A planar, cyclic, conjugated ring system. |

| Positive Ionizable | PI | A group that is likely to be positively charged at physiological pH. |

| Negative Ionizable | NI | A group that is likely to be negatively charged at physiological pH. |

This table describes common features used in pharmacophore modeling to define the essential interactions for biological activity.

In Silico Pharmacokinetic Profiling for Compound Optimization

In silico pharmacokinetic profiling involves the use of computational models to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a drug candidate. researchgate.net Evaluating the ADME profile of this compound early in the research process is crucial for its development as a potential therapeutic agent.

Various computational tools and models can predict key pharmacokinetic parameters:

Absorption: Predictions include solubility in water, permeability through biological membranes (e.g., Caco-2 cell permeability), and human intestinal absorption (HIA). mdpi.comnih.gov

Distribution: Parameters such as plasma protein binding and blood-brain barrier penetration are estimated.

Metabolism: Models can predict the compound's potential to be metabolized by cytochrome P450 (CYP) enzymes, identifying which isoforms (e.g., CYP3A4, CYP2C9) are likely to be involved or inhibited. nih.gov

Excretion: Properties related to the elimination of the compound from the body are assessed.

These predictions are often guided by established principles like Lipinski's Rule of Five, which helps assess the "drug-likeness" of a compound based on properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. nih.gov An early in silico ADME assessment for this compound can identify potential liabilities and guide chemical modifications to optimize its pharmacokinetic properties.

| ADME Property | Predicted Value (Hypothetical) | Interpretation |

| Molecular Weight | 206.24 g/mol | Complies with Lipinski's Rule (< 500) |

| logP (Lipophilicity) | 2.5 | Complies with Lipinski's Rule (< 5) |

| H-Bond Donors | 2 | Complies with Lipinski's Rule (≤ 5) |

| H-Bond Acceptors | 3 | Complies with Lipinski's Rule (≤ 10) |

| Human Intestinal Absorption | > 90% | High probability of good absorption |

| CYP2D6 Inhibition | No | Low risk of drug-drug interactions via this isoform |

| Aqueous Solubility (logS) | -3.0 | Moderately soluble |

This table provides a hypothetical in silico ADME profile for this compound, demonstrating its potential drug-like properties.

Homology Modeling for Predicting Interactions with Novel Protein Targets

When the experimental three-dimensional structure of a protein target of interest is unavailable, homology modeling can be used to construct a reliable 3D model. nih.gov This technique is applicable if this compound is hypothesized to interact with a novel protein for which no crystal structure has been determined.

The method relies on the principle that proteins with similar amino acid sequences adopt similar 3D structures. nih.gov The process involves:

Template Identification: Searching a database (like the Protein Data Bank, PDB) for experimentally determined protein structures (templates) that have a high sequence identity (typically >30%) to the target protein sequence. nih.gov

Sequence Alignment: Aligning the amino acid sequence of the target protein with that of the chosen template.

Model Building: Constructing the 3D model of the target protein by copying the coordinates of the aligned residues from the template and modeling the non-aligned loops and side chains.

Model Validation: Assessing the quality and accuracy of the generated model using various stereochemical and energy-based validation tools.

Once a high-quality homology model is built, it can be used as the receptor in molecular docking and molecular dynamics simulations (as described in Sections 6.1 and 6.2) to study the potential interactions with this compound. nih.gov

Future Research Directions and Unaddressed Gaps in Benzoxazolone Research

Exploration of Novel Substitution Patterns on 5-(2-Propylamino)-2(3H)-benzoxazolone

The biological activity of benzoxazolone derivatives is highly dependent on the nature and position of substituents on the bicyclic ring system. nih.govmdpi.com For this compound, the existing 2-propylamino group at the C-5 position is a key feature. However, a systematic exploration of novel substitution patterns is crucial for optimizing its pharmacological profile.

Future research should focus on:

Modification of the N-alkyl substituent: The propyl group could be systematically varied in terms of chain length, branching, and incorporation of cyclic moieties. This could influence the compound's lipophilicity and its interaction with biological targets.

Substitution on the benzene (B151609) ring: Introduction of various functional groups (e.g., halogens, nitro, methyl, methoxy) at other available positions of the benzene ring could significantly modulate the electronic and steric properties of the molecule, potentially enhancing its activity and selectivity. Research has shown that substitutions at the C-5 position of the benzoxazole (B165842) ring are crucial for biological activity. mdpi.com

Derivatization of the lactam nitrogen: The nitrogen atom of the oxazolone (B7731731) ring offers another site for chemical modification. N-acylation or N-alkylation could lead to the discovery of derivatives with altered pharmacokinetic and pharmacodynamic properties.

| Substitution Site | Proposed Modification | Potential Impact |

| N-Alkyl Side Chain | Variation in chain length and branching | Altered lipophilicity and target binding |

| Benzene Ring | Introduction of halogens, nitro, or alkyl groups | Modified electronic properties and potency |

| Lactam Nitrogen | N-acylation or N-alkylation | Improved pharmacokinetic profile |

Identification and Validation of New Biological Targets and Pathways

While the broader class of benzoxazolones has been associated with various biological targets, the specific molecular targets of this compound remain largely uncharacterized. nih.govresearchgate.net A comprehensive understanding of its mechanism of action is essential for its development as a therapeutic agent.

Future research efforts should be directed towards:

Target Identification Studies: Utilizing techniques such as affinity chromatography, proteomics, and genetic screening to identify the primary protein targets of the compound.

Pathway Analysis: Once potential targets are identified, downstream signaling pathways affected by the compound should be investigated to understand its cellular effects.

Validation Studies: Employing methods like genetic knockdown (e.g., siRNA, CRISPR) or pharmacological inhibition to validate the identified targets and their role in the observed biological activity.

Development of Advanced In Vitro Biological Assays for Comprehensive Mechanistic Elucidation

To gain a deeper understanding of the mechanism of action of this compound, a suite of advanced in vitro biological assays is required. These assays should go beyond simple screening and provide detailed mechanistic insights.

Key areas for development include:

High-Content Imaging (HCI): This technology allows for the simultaneous measurement of multiple cellular parameters, providing a detailed picture of the compound's effects on cell morphology, organelle function, and protein localization.

Biophysical Assays: Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can be used to directly measure the binding affinity and thermodynamics of the interaction between the compound and its purified target protein(s).

Enzyme Inhibition Assays: For instance, studies on other benzoxazolone derivatives have utilized in vitro assays to evaluate their effects on enzymes like myeloperoxidase. nih.gov Similar specific enzyme assays should be developed based on the identified targets of this compound.

| Assay Type | Purpose | Example Techniques |

| High-Content Imaging | Cellular phenotypic profiling | Automated microscopy and image analysis |

| Biophysical Assays | Quantifying compound-target interactions | Surface Plasmon Resonance, Isothermal Titration Calorimetry |

| Mechanistic Assays | Elucidating the mode of action | Specific enzyme inhibition assays, reporter gene assays |

Application of Artificial Intelligence and Machine Learning in Benzoxazolone Drug Discovery Pipelines

The integration of artificial intelligence (AI) and machine learning (ML) has the potential to revolutionize the drug discovery process for benzoxazolone derivatives. nih.govijettjournal.orgnih.gov These computational tools can accelerate the identification of promising candidates and optimize their properties.

Future applications of AI and ML in this area include:

Predictive Modeling: Developing quantitative structure-activity relationship (QSAR) models to predict the biological activity of novel this compound derivatives based on their chemical structures. nih.gov

De Novo Drug Design: Utilizing generative AI models to design novel benzoxazolone derivatives with desired pharmacological properties. nih.govoxfordglobal.com These models can explore a vast chemical space to identify molecules with high predicted activity and favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles.

Virtual Screening: Employing ML-based virtual screening approaches to rapidly screen large compound libraries and identify potential hits that share structural or pharmacophoric features with this compound. nih.govastrazeneca.com

The application of these advanced computational techniques can significantly shorten the design-make-test-analyze (DMTA) cycle in drug discovery. oxfordglobal.com

Q & A

Q. How is 5-(2-Propylamino)-2(3H)-benzoxazolone synthesized, and what are the critical steps for yield optimization?

- Methodological Answer : The synthesis typically involves functionalization of the 2(3H)-benzoxazolone core at the 5-position. One approach uses Claisen-Schmidt condensation of acetylated benzoxazolone derivatives with aldehydes, followed by propylamine substitution. Critical steps include:

- Protection/Deprotection : Use tert-butoxycarbonyl (Boc) or carbamate groups to protect reactive NH groups during substitution reactions .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency at the 5-position .

- Catalysis : Titanium(IV) chloride and tertiary amines (e.g., triethylamine) improve coupling reactions between intermediates .

Yield optimization (~73%) is achieved via controlled temperature (-10°C to 10°C) and purification by sublimation or column chromatography .

Q. What structural features make benzoxazolone derivatives a "privileged scaffold" in medicinal chemistry?

- Methodological Answer : The 2(3H)-benzoxazolone core mimics phenol/catechol moieties while offering metabolic stability. Key features include:

- Electronic Profile : Similar pKa (~9.5) and charge distribution to pyrocatechol, enabling hydrogen bonding with biological targets .

- Substituent Flexibility : Functionalization at positions 3, 5, and 6 allows modulation of receptor affinity (e.g., σ1, 5-HT1A, D2) .

- Bioisosterism : Replaceable with benzothiazolone or benzoxazinone to enhance pharmacokinetic properties .

These features are validated via comparative molecular field analysis (CoMFA) and receptor-binding assays .

Q. What in vitro assays are used to evaluate the anti-inflammatory activity of benzoxazolone derivatives?

- Methodological Answer : Standard assays include:

- COX-1/COX-2 Inhibition : Enzyme immunoassays (EIAs) measuring prostaglandin E2 (PGE2) suppression in murine macrophages .

- Carrageenan-Induced Paw Edema : In vivo models in mice/rats to assess dose-dependent edema reduction, with indomethacin as a positive control .

- NF-κB Luciferase Reporter Assays : To quantify anti-inflammatory signaling pathways in transfected cell lines .

IC50 values are calculated using nonlinear regression analysis, with selectivity ratios (COX-2/COX-1) guiding SAR .

Advanced Research Questions

Q. How can molecular docking studies predict interactions of 5-substituted benzoxazolones with circadian rhythm proteins?

- Methodological Answer : Computational workflows include:

- Protein Preparation : Retrieve CLOCK:BMAL1 or PER/CRY crystal structures (PDB: 4F3L) and optimize protonation states using tools like AutoDockTools .

- Ligand Parameterization : Assign partial charges to benzoxazolone derivatives via Gaussian 09 using the B3LYP/6-31G* basis set .

- Docking Validation : Compare binding poses with known ligands (e.g., melatonin) using RMSD thresholds (<2.0 Å). Key interactions (e.g., hydrogen bonds with Arg207 in caspase-3) are prioritized .

Free energy calculations (MM/PBSA) refine affinity predictions .

Q. What strategies are employed to analyze SAR of benzoxazolone derivatives targeting caspase-3?

- Methodological Answer : SAR analysis involves:

- Substituent Variation : Introduce electron-withdrawing groups (e.g., -NO2) at position 5 to enhance caspase-3 binding via dipole interactions .

- 3-Position Modifications : Alkyl chains (e.g., propylamino) improve lipophilicity (logP ~2.5) and blood-brain barrier penetration .

- In Silico Screening : Virtual libraries of 3-substituted derivatives are docked against caspase-3 (PDB: 3DEI) to prioritize synthesis .

In vitro validation uses fluorometric caspase-3 activity assays with Ac-DEVD-AMC substrate, quantifying cleavage kinetics .

Q. How do researchers validate hepatoprotective effects of benzoxazolone derivatives in rodent NAFLD models?

- Methodological Answer : Key steps include:

- Model Induction : Administer high-fat diet (HFD) or carbon tetrachloride (CCl4) to Sprague-Dawley rats for 8–12 weeks to induce steatosis .

- Biomarker Analysis : Measure serum ALT/AST levels and hepatic TNF-α/IL-6 via ELISA to assess inflammation .

- Apoptosis Pathways : Western blotting for Bcl-2/Bax ratios and caspase-3 cleavage in liver homogenates .

- Histopathology : Oil Red O staining quantifies lipid accumulation; TUNEL assays detect apoptotic hepatocytes .

Dose-response curves (10–100 mg/kg, oral) and positive controls (e.g., silymarin) establish efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.